IMP-1700
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Overview
Description
IMP-1700 is a novel cell-active and potent inhibitor of bacterial DNA repair, potentiating quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus.
Scientific Research Applications
Integrative Multi-species Prediction (IMP)
- Functional Genomics and Protein Networks : IMP serves as an interactive web server for molecular biologists to interpret experimental results in the context of cross-organism compendium of functional predictions and networks. It integrates data from multiple organisms, enabling researchers to analyze gene sets across different functional networks (Wong et al., 2012).
- IMP 2.0 : An updated version of IMP, IMP 2.0 extends function prediction coverage to include human disease and implements a new platform for generating custom hypotheses about biological processes or diseases (Wong et al., 2015).
Other Contexts
- Membrane Proteins : Research on Integral Membrane Proteins (IMPs) is crucial for understanding their unique functions in cells. Developments in sample preparation and NMR spectroscopy have advanced the study of IMPs with multiple transmembrane segments (Danmaliki & Hwang, 2020).
- Inosinic Acid (IMP) in Food Research : Studies on nondestructive determination of inosinic acid (IMP) content in food products, like chicken, using hyperspectral imaging techniques (Wang et al., 2021).
Properties
Molecular Formula |
C25H22F4N4O3S |
---|---|
Molecular Weight |
534.5296 |
IUPAC Name |
1-Cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H22F4N4O3S/c26-19-11-17-20(33(16-5-6-16)13-18(22(17)34)23(35)36)12-21(19)31-7-9-32(10-8-31)24(37)30-15-3-1-14(2-4-15)25(27,28)29/h1-4,11-13,16H,5-10H2,(H,30,37)(H,35,36) |
InChI Key |
DMUZWIXJZNKJPP-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N4CCN(C(NC5=CC=C(C(F)(F)F)C=C5)=S)CC4)=C3)C1=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IMP-1700; IMP1700; IMP 1700 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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